

Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinamide Hydrochloride

Cat. No.: B1605030

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the core properties of **nicotinamide hydrochloride**, a salt of nicotinamide (also known as niacinamide). Nicotinamide is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, stability, and key experimental applications.

Core Physicochemical Properties

Nicotinamide hydrochloride's fundamental properties are crucial for its application in research. The following tables summarize its key quantitative data.

Table 1: Chemical and Physical Properties of **Nicotinamide Hydrochloride**

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₇ CIN ₂ O	[1][2]
Molecular Weight	158.59 g/mol	[1][3]
Appearance	White crystalline powder	[4]
Melting Point	128-131 °C (for nicotinamide)	[5]
pKa (Strongest Basic)	3.63 (for nicotinamide)	[2]
LogP	-0.37 (for nicotinamide)	[4]

Table 2: Solubility of Nicotinamide

Solvent	Solubility	Reference(s)
Water	1000 g/L (20 °C)	[5]
Ethanol	Slightly soluble (10 g/L at 20°C)	[5]
Glycerol	Soluble (1 g in 10 mL)	[4]
DMSO	≥ 50 mg/mL	[6]
PBS (pH 7.2)	Approximately 10 mg/mL	[7]

Synthesis and Purification

Nicotinamide can be synthesized through various methods, including the hydrolysis of 3-cyanopyridine. Purification of nicotinamide from impurities like nicotinic acid can be achieved through recrystallization or by processes that involve forming a salt of the nicotinic acid impurity to facilitate its removal.[8]

One patented method for purification involves suspending the impure nicotinamide in a non-aqueous solvent like benzene and adding an amine, such as piperidine. The amine reacts with the nicotinic acid to form a soluble salt, while the unreacted nicotinamide remains as a solid and can be recovered by filtration.[8]

Stability and Storage

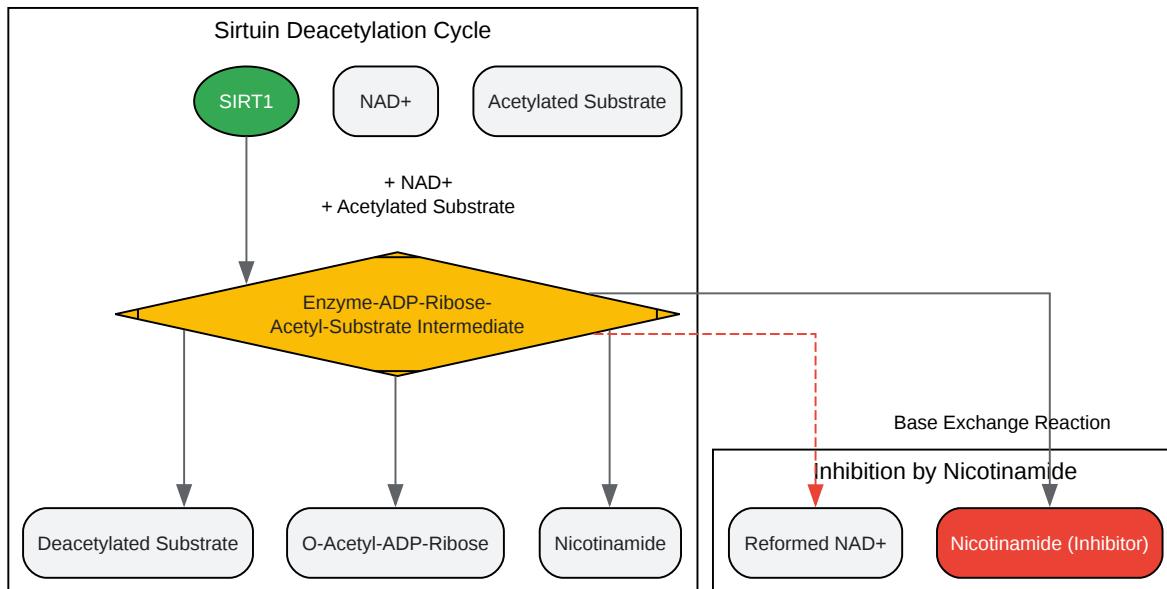
Nicotinamide is stable under recommended storage conditions.^[4] For long-term storage, it should be kept at -20°C in a desiccated environment, where it is stable for at least four years.^[7] Aqueous solutions of nicotinamide are not recommended to be stored for more than one day.^[7] It is incompatible with strong oxidizing agents, alkalis, and strong acids.^{[4][5]}

Biological Activity and Signaling Pathways

Nicotinamide hydrochloride's biological significance stems from its role as a precursor to NAD⁺ and as a modulator of enzyme activity, particularly sirtuins.

NAD⁺ Salvage Pathway

Nicotinamide is a key component of the NAD⁺ salvage pathway, which is the primary route for NAD⁺ biosynthesis in mammals.^{[9][10]} In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated by NMN adenylyltransferase (NMNAT) to form NAD⁺.^{[9][11]}



[Click to download full resolution via product page](#)

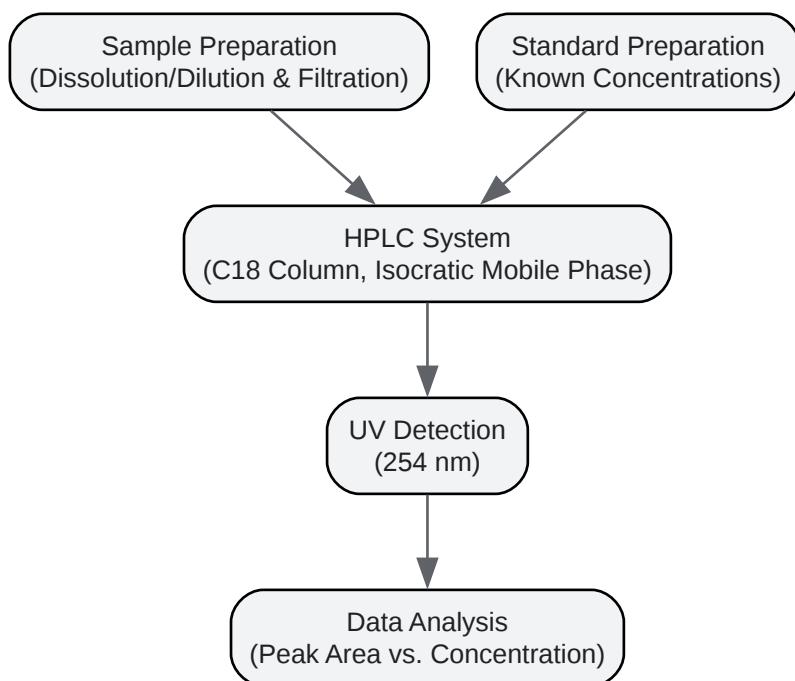
NAD⁺ Salvage Pathway from Nicotinamide.

Sirtuin Inhibition

Nicotinamide acts as a non-competitive inhibitor of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases.^{[1][12]} The mechanism of inhibition involves a base exchange reaction where nicotinamide reacts with an enzyme-intermediate complex, leading to the regeneration of NAD⁺ and preventing the deacetylation of the substrate.^{[1][7]} This inhibitory effect has made nicotinamide a valuable tool for studying the biological roles of sirtuins.

[Click to download full resolution via product page](#)

Mechanism of Sirtuin Inhibition by Nicotinamide.


Experimental Protocols

Analytical Methods

A common method for the quantitative analysis of nicotinamide in various matrices, including biological samples and food products.

- Objective: To determine the concentration of nicotinamide.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., sodium salt of hexane sulfonic acid) and an organic solvent (e.g., methanol). A typical composition is 70% buffer and 30% methanol.

- Flow Rate: 1 mL/min (isocratic).
- Detection: UV detection at 254 nm.
- Sample Preparation:
 - Solid Samples: Weigh a known amount of the sample and dissolve it in the mobile phase buffer. Vortex to ensure complete dissolution and make up to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.[13]
 - Liquid Samples: Dilute a known volume of the liquid sample with the mobile phase buffer to the desired concentration.
- Standard Preparation: Prepare a stock solution of **nicotinamide hydrochloride** of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.[13]

[Click to download full resolution via product page](#)

General Workflow for HPLC Analysis of Nicotinamide.

¹H NMR spectroscopy is used for the structural confirmation of nicotinamide.

- Objective: To confirm the chemical structure of nicotinamide.
- Sample Preparation: Dissolve the nicotinamide sample in a deuterated solvent such as D₂O or a mixture of CDCl₃ and DMSO.[14][15]
- Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.
- Expected Chemical Shifts: The proton signals of the pyridine ring and the amide group will be observed at characteristic chemical shifts.[16][17]

Cell Culture Applications

Nicotinamide is widely used as a supplement in cell culture media to improve cell survival and direct differentiation.[3][8]

- Objective: To enhance cell survival or promote differentiation of pluripotent stem cells.
- Cell Lines: Human pluripotent stem cells (hPSCs), mesenchymal stem cells, etc.[8]
- Protocol for Stock Solution Preparation:
 - To prepare a 1 M stock solution, dissolve 12.21 g of nicotinamide in 100 mL of cell culture grade water.[18]
 - Sterilize the solution by passing it through a 0.2 µm syringe filter.[18]
 - Store the stock solution at -20°C.
- Working Concentration: The working concentration can vary depending on the cell type and the desired effect, but concentrations around 10 mM are commonly used.[8]
- Experimental Procedure:
 - Culture cells in their standard growth medium.
 - For experiments, supplement the culture medium with the desired final concentration of nicotinamide from the sterile stock solution.

- Incubate the cells under standard culture conditions and monitor for the desired outcome (e.g., increased cell viability, expression of differentiation markers).

In Vivo Animal Studies

Nicotinamide is often administered to mice to study its effects on various physiological and pathological processes.[19][20]

- Objective: To investigate the in vivo effects of nicotinamide, such as its pharmacokinetic profile or its role as a radiosensitizer.
- Animal Model: Mice (e.g., C3H, CDF1).[19][21]
- Route of Administration: Intraperitoneal (i.p.) injection is a common route.[20][22]
- Dosage: Doses can range from 100 mg/kg to 1000 mg/kg, depending on the study's objective.[19][20]
- Vehicle: Sterile 0.9% saline.[23]
- Protocol for Injectable Solution Preparation:
 - In a sterile environment, weigh the required amount of **nicotinamide hydrochloride**.[23]
 - Dissolve it in the calculated volume of sterile 0.9% saline to achieve the desired concentration.[23]
 - Ensure complete dissolution by vortexing.
 - Sterilize the solution by passing it through a 0.22 μm sterile filter.[23]
- Administration Procedure:
 - Acclimatize the animals to the housing conditions.
 - Administer the prepared nicotinamide solution via i.p. injection at the specified dose.
 - The control group should receive an equivalent volume of the vehicle (sterile saline).[23]

- Monitor the animals and collect samples (e.g., blood, tissues) at predetermined time points for analysis.[19]

This guide provides a foundational understanding of **nicotinamide hydrochloride** for research purposes. For specific applications, it is recommended to consult the primary literature for detailed, context-specific protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualialife.com [qualialife.com]
- 10. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. ajprd.com [ajprd.com]
- 14. bmse000281 Nicotinamide at BMRB [bmrbi.io]
- 15. researchgate.net [researchgate.net]
- 16. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Importance of nicotinamide dose on blood pressure changes in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605030#nicotinamide-hydrochloride-basic-properties-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com